molecular formula C19H15ClN2O3S B10997970 methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10997970
M. Wt: 386.9 g/mol
InChI Key: WDZKLTQKJZTORR-UHFFFAOYSA-N
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Description

Its core structure includes:

  • A pyrrole ring substituted at position 4 with a 7-chloro-2-oxoindole moiety (electron-withdrawing chloro and carbonyl groups) and at position 5 with a thiophen-2-yl group (sulfur-containing aromatic system).
  • A methyl ester at position 3 and a methyl group at position 2 of the pyrrole, enhancing lipophilicity and steric bulk.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H15ClN2O3S/c1-9-13(19(24)25-2)15(17(21-9)12-7-4-8-26-12)14-10-5-3-6-11(20)16(10)22-18(14)23/h3-8,14,21H,1-2H3,(H,22,23)

InChI Key

WDZKLTQKJZTORR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the indole and pyrrole moieties, suggest various biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The compound's molecular formula is C23H21ClN2O5C_{23}H_{21}ClN_{2}O_{5} with a molecular weight of approximately 440.9 g/mol. The presence of halogen substituents (chlorine) and a methyl ester group enhances its lipophilicity, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC23H21ClN2O5
Molecular Weight440.9 g/mol
Structural FeaturesIndole and Pyrrole moieties
Key Functional GroupsChlorine, Methyl Ester

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Anticancer Activity:
Studies have shown that pyrrole derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. The indole structure is often associated with anti-cancer properties due to its ability to interact with multiple cellular pathways.

Mechanism of Action:
The compound likely modulates enzyme activity or interacts with specific receptors involved in cancer progression. For instance, similar compounds have been reported to inhibit kinases that are critical for cell division and survival.

Neuroprotective Effects:
Some derivatives have demonstrated neuroprotective properties, potentially through antioxidant mechanisms or by modulating neurotransmitter systems.

Study 1: Anticancer Activity

In a study focusing on the synthesis of various indole-pyrrole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and colon cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with specific kinases involved in cancer signaling pathways. It was found to selectively inhibit certain kinases, leading to reduced phosphorylation of downstream targets essential for tumor growth.

Summary of Biological Activities

Activity TypeDescription
Anticancer Induces apoptosis; inhibits cell cycle progression
Neuroprotective Potential antioxidant effects; modulates neurotransmitter levels
Enzyme Inhibition Selectively inhibits kinases involved in cancer signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share partial structural homology, enabling comparative analysis of substituent effects, synthesis, and spectral properties:

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-... () Tetrahydropyridine Thiophen-3-yl, phenyl, tosyl 159–152 IR: 1700 cm⁻¹ (C=O); 1H NMR: δ 2.5 (CH3)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-... () Tetrahydroimidazopyridine 4-Nitrophenyl, cyano, ester 243–245 IR: 2188 cm⁻¹ (CN); 1H NMR: δ 7.3 (aromatic)
1-(1,5-Dimethyl-3-oxo-2-phenyl-... () Pyrimidine-tetrahydropyrimidine Nitrophenyl, thioxo, carbonyl 190.9 IR: 1380 cm⁻¹ (NO2); 1H NMR: δ 2.5 (CH3)
Ethyl 7-methyl-3-oxo-5-phenyl-... () Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ester Not reported Crystallography: Monoclinic lattice

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The 7-chloro group in the target compound may enhance lipophilicity and metabolic stability compared to electron-withdrawing 4-nitrophenyl () or thioxo () groups. Thiophen-2-yl (target) vs.

Synthesis Strategies :

  • Enantioselective synthesis () highlights methodologies for stereochemical control, though the target compound lacks chiral centers.
  • Multi-step protocols (e.g., ’s use of HCl/i-PrOH for cyclization) suggest parallels in constructing complex heterocycles.

Physical and Spectral Properties: Higher melting points in nitro- and cyano-substituted compounds () correlate with strong intermolecular forces (dipole-dipole, hydrogen bonding). IR carbonyl peaks (~1700 cm⁻¹) are consistent across esters and ketones (), aiding functional group identification.

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